1,3-Dimethylindole-7-carboxylic acid
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Overview
Description
1,3-Dimethylindole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylindole-7-carboxylic acid typically involves several steps, including the formation of the indole ring and subsequent functionalization. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide . Another approach includes the use of Lewis acid-catalyzed acyliminium ion allylation, Mitsunobu reaction, and palladium-mediated Stille-Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1,3-Dimethylindole-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethylindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dimethylindole-7-carboxylic acid include other indole derivatives such as:
- Indole-3-acetic acid
- 3-Methylindole
- Indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,3-dimethylindole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12(2)10-8(7)4-3-5-9(10)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
MUOOYXVTSLBESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2C(=O)O)C |
Origin of Product |
United States |
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